2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that features a pyrrolidine ring, a difluoromethanesulfonylbenzoyl group, and a dimethylpyrimidine moiety
Preparation Methods
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Introduction of the Difluoromethanesulfonylbenzoyl Group: This step involves the reaction of the pyrrolidine derivative with a difluoromethanesulfonylbenzoyl chloride under basic conditions.
Coupling with Dimethylpyrimidine: The final step involves the coupling of the intermediate with 4,6-dimethylpyrimidine under appropriate conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoromethanesulfonylbenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, while the dimethylpyrimidine moiety can modulate the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine include:
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine: This compound lacks the difluoromethanesulfonyl group, which may result in different biological activities.
2-{[1-(2-methanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine: The presence of a methanesulfonyl group instead of a difluoromethanesulfonyl group can alter the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c1-11-9-12(2)22-18(21-11)27-13-7-8-23(10-13)16(24)14-5-3-4-6-15(14)28(25,26)17(19)20/h3-6,9,13,17H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMPOXGJWKKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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